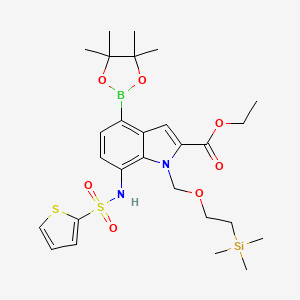
(2r)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2r)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of an amino group and a hydroxyl group attached to a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichloropyridine as the starting material.
Nucleophilic Substitution: The 3,5-dichloropyridine undergoes a nucleophilic substitution reaction with an appropriate amine to introduce the amino group at the 2-position.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the ethan-1-ol position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction.
化学反应分析
Types of Reactions
(2r)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a dechlorinated or dehydroxylated product.
科学研究应用
(2r)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of (2r)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
2-Amino-3,5-dichloropyridine: Similar structure but lacks the hydroxyl group.
2-Amino-4-chloropyridine: Similar structure but has only one chlorine atom.
2-Amino-3,5-dibromopyridine: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
(2r)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct chemical reactivity and biological activity compared to its analogs
属性
分子式 |
C7H8Cl2N2O |
|---|---|
分子量 |
207.05 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(3,5-dichloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H8Cl2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m0/s1 |
InChI 键 |
RNYGIKRAYJJHCS-LURJTMIESA-N |
手性 SMILES |
C1=C(C(=C(C=N1)Cl)[C@H](CO)N)Cl |
规范 SMILES |
C1=C(C(=C(C=N1)Cl)C(CO)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13049084.png)
![(E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate](/img/structure/B13049085.png)



![Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate](/img/structure/B13049106.png)



![5-(4-Fluorophenyl)-6-azaspiro[2.5]octane](/img/structure/B13049141.png)
![ethyl N-[2-acetyl-3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acryloyl]carbamate](/img/structure/B13049143.png)
![3-Fluoro-N-(3-methoxypropyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzenesulfonamide](/img/structure/B13049145.png)


